2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C15H15FN2O3S It is characterized by the presence of a benzylsulfonyl group and a 4-fluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide typically involves the reaction of benzylsulfonyl chloride with 4-fluoroaniline to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted phenylacetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfonyl)-N-(4-chlorophenyl)acetamide
- 2-(benzylsulfonyl)-N-(4-bromophenyl)acetamide
- 2-(benzylsulfonyl)-N-(4-methylphenyl)acetamide
Uniqueness
2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14FNO3S |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H14FNO3S/c16-13-6-8-14(9-7-13)17-15(18)11-21(19,20)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
IQMWKVLYKMQPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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